Leucokinin 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

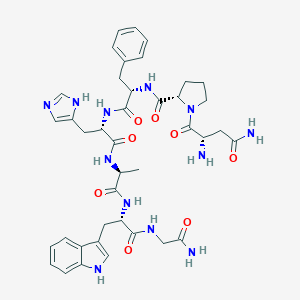

Leucokinin 2, also known as this compound, is a useful research compound. Its molecular formula is C40H50N12O8 and its molecular weight is 826.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Metabolic Regulation and Sleep Modulation

Leucokinin 2 has been extensively studied for its role in metabolic regulation and sleep modulation, particularly in Drosophila melanogaster (fruit flies). Research indicates that leucokinin neurons are essential for integrating sleep and metabolic states. A specific pair of leucokinin neurons in the lateral horn of the fly brain becomes active during starvation, suppressing sleep and modulating insulin-producing cells that influence both sleep and feeding behaviors. This relationship highlights the neuropeptide's role in responding to nutritional status, where increased activity during starvation contrasts with reduced activity when glucose is present .

Key Findings:

- Starvation-Induced Sleep Suppression: Leucokinin neurons are required for sleep suppression during starvation, facilitating energy conservation.

- Feeding State Modulation: The activity of leucokinin neurons changes with nutrient availability, indicating their role in metabolic homeostasis .

Behavioral Implications

The behavioral implications of LK2 extend beyond sleep regulation. Studies show that leucokinin influences feeding motivation and locomotor activity. For instance, both homozygous and heterozygous mutants for the LK gene exhibit decreased motivation to feed, while mutations in the leucokinin receptor (Lkr) lead to increased feeding motivation. This suggests that leucokinin signaling is crucial for maintaining appropriate feeding behaviors .

Behavioral Effects:

- Feeding Motivation: LK signaling impacts the proboscis extension reflex (PER), a measure of feeding motivation.

- Locomotor Activity: Mutants lacking functional LK show reduced locomotor activity compared to wild-type controls .

Pest Control Applications

Leucokinins have garnered attention for their potential applications in pest control. Given their rapid degradation by peptidases, researchers are developing stable analogs of insect leucokinins that can maintain bioactivity longer in agricultural settings. These analogs have shown promising results in reducing body weight gain in pests like Helicoverpa zea (corn earworm) and increasing mortality rates in aphids .

Potential Pest Control Strategies:

- Peptide Analogs: Modified leucokinins exhibit enhanced stability and efficacy against target pests.

- Integrated Pest Management: The use of leucokinin analogs could be integrated into pest management strategies to reduce reliance on traditional insecticides .

Physiological Functions Beyond Insects

While much of the research focuses on insects, leucokinins are also present in other invertebrates and may play similar roles in regulating physiological processes such as fluid secretion and hindgut motility. Understanding these functions could provide insights into broader applications across species .

Data Summary

化学反应分析

Calcium-Dependent Signaling Pathways

Leucokinins activate G-protein-coupled receptors (GPCRs) linked to intracellular Ca²⁺ mobilization. In Aedes aegypti Malpighian tubules, leucokinin-VIII (a peptide in this family) triggers:

-

Inositol 1,4,5-trisphosphate (IP₃) production via phospholipase C-β (PLC-β), leading to Ca²⁺ release from intracellular stores .

-

Extracellular Ca²⁺ influx through nifedipine-sensitive Ca²⁺ channels, sustaining diuretic effects .

-

Electrophysiological changes :

Receptor Interactions and Mutagenesis

The leucokinin receptor (LKR) is critical for signal transduction:

-

Key residues : A conserved tryptophan residue in transmembrane helix 4 is essential for receptor trafficking to the plasma membrane. Substitution with non-aromatic residues (e.g., leucine) disrupts function and reduces membrane expression .

-

Ligand specificity : In Tribolium castaneum, diuretic hormones DH37 and DH47 bind Urn8R (a homolog) with EC₅₀ values of 3.8×10⁻⁷ M and 3.4×10⁻⁷ M, respectively .

Functional Co-Expression and Pathways

Leucokinin neurons interact with other neuropeptides and receptors:

Pharmacological Modulation

-

Thapsigargin (intracellular Ca²⁺ store disruptor) mimics leucokinin effects, reducing Rₜ by 60% .

-

Nifedipine (Ca²⁺ channel blocker) reverses leucokinin-induced transepithelial changes .

-

Barium (Ba²⁺) blocks basolateral K⁺ channels but does not inhibit leucokinin’s Ca²⁺-mediated effects .

Behavioral and Metabolic Roles

Leucokinin pathways regulate feeding and osmoregulation:

属性

CAS 编号 |

157623-03-5 |

|---|---|

分子式 |

C40H50N12O8 |

分子量 |

826.9 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H50N12O8/c1-22(35(55)49-30(36(56)46-20-34(43)54)15-24-18-45-28-11-6-5-10-26(24)28)48-37(57)31(16-25-19-44-21-47-25)50-38(58)29(14-23-8-3-2-4-9-23)51-39(59)32-12-7-13-52(32)40(60)27(41)17-33(42)53/h2-6,8-11,18-19,21-22,27,29-32,45H,7,12-17,20,41H2,1H3,(H2,42,53)(H2,43,54)(H,44,47)(H,46,56)(H,48,57)(H,49,55)(H,50,58)(H,51,59)/t22-,27-,29-,30-,31-,32-/m0/s1 |

InChI 键 |

UNIMMWBGHPQJGU-ZGTZUYPNSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |

规范 SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |

序列 |

NPFHAWG |

同义词 |

leucokinin 2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。